2-Bromo-6-(difluoromethoxy)-4-fluoroaniline
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Overview
Description
2-Bromo-6-(difluoromethoxy)-4-fluoroaniline is an organic compound with the molecular formula C7H5BrF2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, difluoromethoxy, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the production of by-products. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(difluoromethoxy)-4-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
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Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or THF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Properties
Molecular Formula |
C7H5BrF3NO |
---|---|
Molecular Weight |
256.02 g/mol |
IUPAC Name |
2-bromo-6-(difluoromethoxy)-4-fluoroaniline |
InChI |
InChI=1S/C7H5BrF3NO/c8-4-1-3(9)2-5(6(4)12)13-7(10)11/h1-2,7H,12H2 |
InChI Key |
VUQWHZVRQPXXRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)N)Br)F |
Origin of Product |
United States |
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